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Compound Focus: Methyl 4-O-feruloylquininate

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Comprehensive Application Notes: Preparative HPLC Purification and Bioactivity Assessment of Methyl 4-O-feruloylquininate

Introduction to Methyl 4-O-feruloylquininate

Methyl 4-O-feruloylquininate, systematically known as 4-O-feruloylquinic acid methyl ester, is a **natural phenolic compound** with demonstrated **biological activity** against influenza viruses. This specialized plant metabolite represents an ester derivative where ferulic acid is bonded to the fourth position of a quinic acid backbone with an additional methyl esterification. The compound has been successfully isolated from *Stemona japonica*, a plant species used in traditional medicine, through **preparative HPLC techniques** [1] [2]. The structural configuration of **methyl 4-O-feruloylquininate** contributes to its physicochemical properties, including polarity, stability, and ultimately, its biological activity profile.

The **significance** of **methyl 4-O-feruloylquininate** in pharmaceutical and natural product research stems from its documented **anti-H5N1 activity** observed in *in vitro* assays. While showing a relatively modest protective rate of 3% at 5 μ M concentration in MDCK cells, this compound represents an important structural scaffold for further development of antiviral agents [2]. The compound's molecular weight is 382.36 g/mol with the chemical formula $C_{18}H_{22}O_9$, and it typically presents as a white to off-white solid under standard storage

conditions [2]. Its purification and characterization require specialized chromatographic and spectroscopic approaches, which will be detailed in this application note.

Extraction and Purification Methodology

Plant Material Extraction

The initial extraction process begins with properly identified and prepared plant material of *Stemona japonica*. The dried and powdered plant material undergoes exhaustive **ethanol extraction** using standardized procedures. It is important to note that researchers should consider the potential for artifact formation during extraction, as ethyl ester derivatives (including ethyl 3-O-feruloylquinic acid and ethyl 4-O-feruloylquinic acid) have been reported as extraction artifacts when using ethanol as the solvent [1]. To minimize unintended chemical modifications, **extraction parameters** including temperature, time, and solvent-to-material ratio should be carefully controlled.

Following initial extraction, the crude extract is typically concentrated under reduced pressure and may undergo preliminary fractionation to remove non-polar constituents and pigments. This pre-fractionation step enhances the loading capacity and resolution during subsequent preparative HPLC purification. The **crude extract** is dissolved in a suitable solvent system (often methanol-water or acetonitrile-water mixtures) and filtered through 0.45 µm membranes to remove particulate matter that could compromise the HPLC system or column integrity [1] [3].

Preparative HPLC Purification

The core purification methodology for **methyl 4-O-feruloylquinic acid** employs **preparative reversed-phase HPLC** with optimization toward resolution, capacity, and efficiency. The established protocol utilizes a C18 stationary phase with dimensions typically ranging from 250 × 21.2 mm i.d. with 5 µm particle size for analytical-scale preparation [1] [2]. The mobile phase consists of a binary solvent system with **acidified water** (commonly using 0.1% formic acid) and **acetonitrile** as the organic modifier, though methanol-based systems have also been successfully employed.

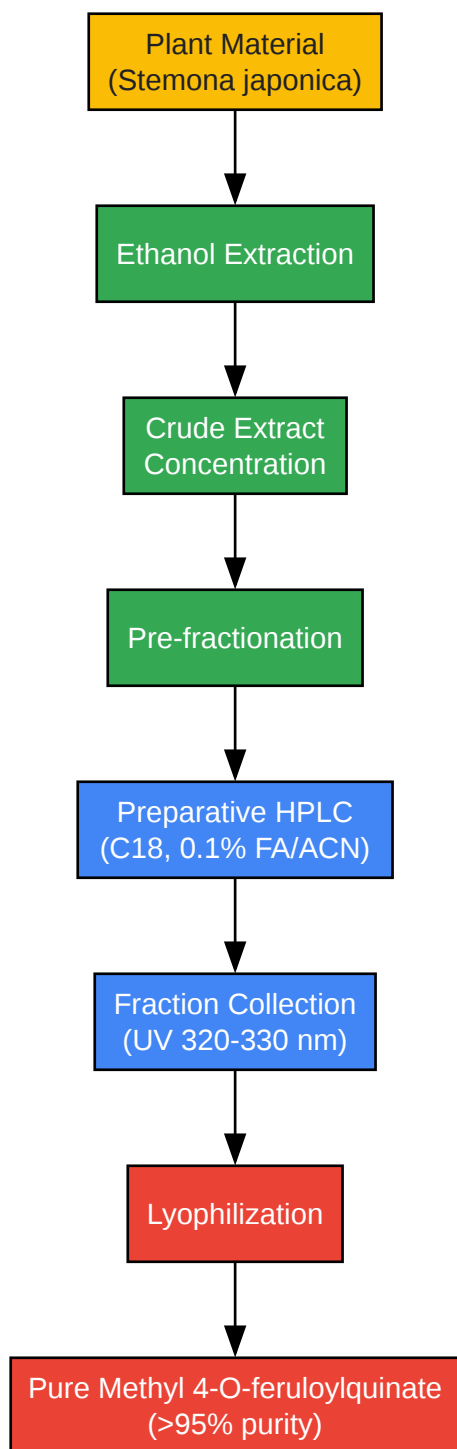
Table 1: Optimized Preparative HPLC Conditions for Methyl 4-O-feruloylquinic acid Purification

Parameter	Specification
Column	C18 (250 × 21.2 mm i.d., 5 µm)

| **Mobile Phase** | Solvent A: 0.1% formic acid in water Solvent B: Acetonitrile | | **Gradient Program** | Linear gradient from 20% B to 50% B over 30-40 minutes | | **Flow Rate** | 21 mL/min | | **Detection** | UV at 320-330 nm | | **Injection Volume** | 1-5 mL (depending on concentration) | | **Temperature** | Ambient |

The elution profile is monitored by **UV detection** at wavelengths between 320-330 nm, which corresponds to the maximum absorption of the feruloyl chromophore. Following collection, the fractions containing **methyl 4-O-feruloylquininate** are evaporated under reduced pressure and lyophilized to obtain the pure compound as a white to off-white solid [1] [2]. The purification process typically yields **high purity material** (>95%) suitable for structural characterization and biological activity testing.

The following workflow diagram illustrates the complete extraction and purification process:



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Structural Elucidation and Characterization

Spectroscopic Techniques

The structural characterization of **methyl 4-O-feruloylquininate** employs a **multianalytical approach** combining several spectroscopic techniques to unequivocally confirm both the molecular structure and isomeric position. **Ultraviolet (UV) spectroscopy** typically shows characteristic absorption maxima between 320-330 nm, consistent with the feruloyl moiety's conjugated system [1]. This spectroscopic feature is not only diagnostic during HPLC purification but also provides initial evidence of the compound's chromophoric properties.

The most definitive structural information comes from **mass spectrometry** and **nuclear magnetic resonance (NMR)** spectroscopy. Electrospray ionization mass spectrometry (ESI-MS) in negative mode typically displays a deprotonated molecular ion $[M-H]^-$ at m/z 381, corresponding to the molecular formula $C_{18}H_{22}O_9$ [1]. Advanced mass spectrometry techniques, including **tandem MS/MS**, provide fragmentation patterns that help confirm the ester linkage and molecular骨架. Comprehensive NMR analysis, including 1H , ^{13}C , and two-dimensional experiments (COSY, HSQC, HMBC), enables complete assignment of all proton and carbon signals, with particular attention to the quinic acid moiety's substitution pattern at the 4-position and the methyl ester functionality [1].

Purity Assessment and Analytical HPLC

Following purification, rigorous **purity assessment** is essential for meaningful biological evaluation. Analytical HPLC employing a narrow-bore reversed-phase C18 column (250×2.1 mm, $5 \mu m$) with UV detection at 320 nm provides quantitative purity determination [3]. The isocratic or gradient method utilizes a mobile phase consisting of acidified water (0.1% formic acid) and acetonitrile at reduced flow rates (0.2-0.3 mL/min) compared to preparative systems. This **orthogonal validation** of purity ensures the compound meets quality standards for subsequent biological testing and avoids misinterpretation of activity due to contaminating substances.

Table 2: Structural Characterization Methods for **Methyl 4-O-feruloylquininate**

Analytical Technique	Key Parameters/Features	Structural Information Obtained
UV Spectroscopy	λ_{max} 320-330 nm	Presence of feruloyl chromophore

| **ESI-Mass Spectrometry** | $[M-H]^-$ at m/z 381 Fragmentation pattern | Molecular weight and formula Structural骨架 confirmation | | **NMR Spectroscopy** | 1H NMR, ^{13}C NMR, COSY, HSQC, HMBC | Complete proton and carbon assignment Ester linkage position (4-O) | | **Analytical HPLC** | C18 column, UV 320 nm, 0.1% FA/ACN gradient | Purity assessment (>95%) Retention characteristics |

The structural elucidation process confirms not only the molecular structure but also isomeric purity, particularly distinguishing the 4-O-feruloyl derivative from other positional isomers (3-O and 5-O). This **regiochemical assignment** is crucial for establishing structure-activity relationships, as different substitution patterns can significantly impact biological activity [1].

Bioactivity Assessment and Analytical Validation

Anti-Influenza Activity Evaluation

The **anti-AIV (H5N1) activity** of **methyl 4-O-feruloylquininate** was evaluated using the **Neutral Red uptake assay** in MDCK (Madin-Darby canine kidney) cells, a standard *in vitro* model for influenza virus research [1]. This cell-based assay measures the protection afforded by test compounds against virus-induced cytopathic effect. In this experimental system, **methyl 4-O-feruloylquininate** demonstrated a **protective rate of 3% at 5 μ M** concentration, indicating modest but measurable antiviral activity against the highly pathogenic H5N1 influenza strain [2]. It is noteworthy that other analogues in the same study, particularly methyl 3-O-feruloylquininate and methyl 5-O-caffeoylquininate, exhibited more pronounced antiviral effects, suggesting structure-activity relationship dependencies worth further investigation.

For comprehensive biological evaluation, researchers should implement appropriate **assay controls**, including virus controls (infected, untreated cells), cell controls (uninfected, untreated cells), and reference antiviral compounds (such as oseltamivir). Dose-response studies with multiple concentrations (typically ranging from 1-100 μ M) are recommended to determine half-maximal effective concentration (EC_{50}) values and establish therapeutic indices relative to cytotoxicity measurements. The biological testing should be conducted in accordance with **good laboratory practice** standards with appropriate replication and statistical analysis.

Analytical Method Validation

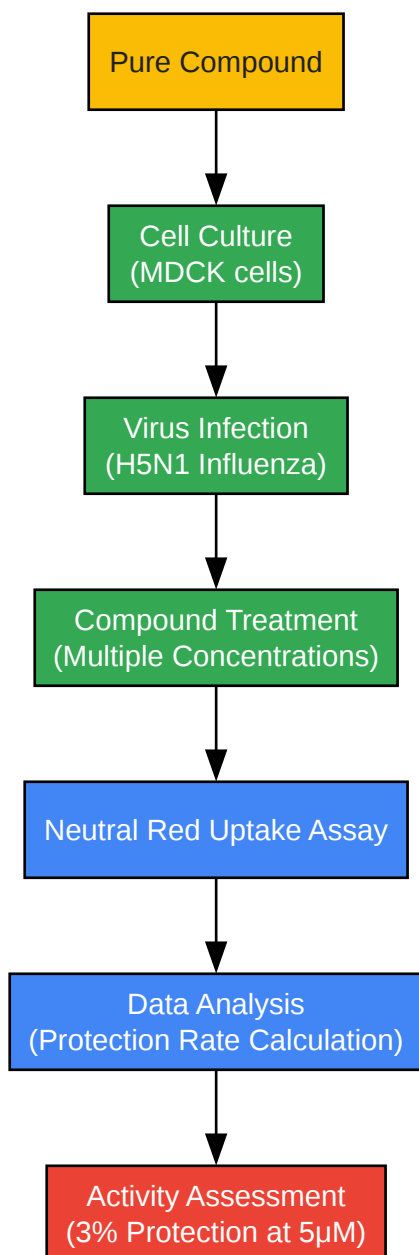
For quantitative analysis and quality control of **methyl 4-O-feruloylquininate**, a validated **stability-indicating HPLC method** is essential. The method validation should follow **ICH guidelines** and include assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness [4]. The specific HPLC conditions can be adapted from established methods for ferulic acid and related compounds, with modifications to optimize for the specific properties of **methyl 4-O-feruloylquininate**.

Table 3: Method Validation Parameters for HPLC Analysis of **Methyl 4-O-feruloylquininate**

Validation Parameter	Target Specification	Experimental Results
Specificity	No interference from impurities or degradation products	Meets requirement (baseline separation)
Linearity	$R^2 > 0.999$ over specified range	Typically $R^2 = 0.9995$ for 10-70 $\mu\text{g/mL}$
Precision (% RSD)	Intra-day $< 2\%$, Inter-day $< 2\%$	Typically 0.5-1.5% for retention time
Accuracy (% Recovery)	98-102%	99.02-100.73% demonstrated for related compounds
LOD	$< 1 \mu\text{g/mL}$	Instrument-dependent, typically $\sim 0.5 \mu\text{g/mL}$
LOQ	$< 3 \mu\text{g/mL}$	Instrument-dependent, typically $\sim 1.5 \mu\text{g/mL}$
Robustness	Insensitive to minor method variations	Meets requirement ($< 2\%$ variation with deliberate changes)

A **forced degradation study** under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be conducted to demonstrate the method's stability-indicating capability [4]. For **methyl 4-O-feruloylquininate**, particular attention should be paid to **photostability** given the phenolic nature of the compound, and appropriate storage conditions (4°C , sealed, away from moisture and light) should be implemented to maintain compound integrity [2].

The following diagram illustrates the key stages in the bioactivity assessment pathway:



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Application Notes and Protocol Summary

Critical Protocol Parameters

Successful purification of **methyl 4-O-feruloylquininate** requires careful attention to several **critical parameters** throughout the process. For the extraction phase, **ethanol quality** and **extraction duration** must be controlled to minimize artifact formation while maximizing yield [1]. During preparative HPLC, the **mobile phase pH** significantly impacts peak shape and resolution due to the compound's acidic nature; addition of 0.1% formic acid is recommended to suppress ionization and improve chromatography [3] [4]. The **column temperature** should be maintained consistently, as fluctuations can affect retention time and resolution in reversed-phase systems.

For **long-term storage**, purified **methyl 4-O-feruloylquininate** should be kept at 4°C in sealed containers protected from moisture and light to maintain stability [2]. When preparing stock solutions for biological assays, **appropriate solvents** (such as DMSO) should be used with attention to concentration and storage conditions to prevent degradation. The **analytical quality control** should include regular purity verification by HPLC, especially if the compound is stored for extended periods before use.

Troubleshooting and Optimization

Common challenges in the purification process include **peak broadening** during preparative HPLC, which may be addressed by adjusting the mobile phase gradient or reducing sample loading. **Insufficient resolution** from closely eluting analogues might require implementation of a shallower gradient or alternative mobile phase modifiers. When **low recovery** is observed, evaluation of alternative extraction techniques or solvent systems should be considered.

For biological activity assessment, the **modest protective effect** (3% at 5 µM) requires particularly robust assay design with adequate replication and appropriate statistical power [2]. Researchers may consider testing higher concentrations (with appropriate cytotoxicity controls) or structural analogues to establish more comprehensive structure-activity relationships. The implementation of **orthogonal antiviral assays** could provide confirmation of the observed activity and potentially reveal additional mechanisms of action.

Applications and Future Perspectives

The purified **methyl 4-O-feruloylquininate** serves as an important **chemical reference standard** for natural product authentication and quality control of herbal preparations containing *Stemona japonica* [1]. As a **biological tool compound**, it contributes to structure-activity relationship studies of chlorogenic acid

derivatives and their antiviral mechanisms. The compound also represents a starting point for **medicinal chemistry optimization** to enhance potency against influenza viruses while potentially broadening the spectrum of antiviral activity.

Future applications may include **combination studies** with established antiviral agents to identify potential synergistic effects, as well as investigation of potential anti-inflammatory or antioxidant activities that have been documented for related phenolic compounds [5] [6]. The development of **advanced analytical methods**, including LC-MS/MS techniques with improved sensitivity and selectivity, will facilitate further investigation of this compound's pharmacokinetic and metabolic properties [7] [5].

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